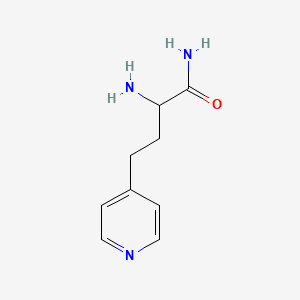
2-Amino-4-(pyridin-4-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(pyridin-4-yl)butanamide is an organic compound that belongs to the class of amino acid derivatives It features a butanamide backbone with an amino group at the second position and a pyridinyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(pyridin-4-yl)butanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinecarboxaldehyde and 2-aminobutyric acid.
Formation of Intermediate: The initial step involves the condensation of 4-pyridinecarboxaldehyde with 2-aminobutyric acid under acidic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
2-Amino-4-(pyridin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted pyridinyl derivatives.
科学研究应用
2-Amino-4-(pyridin-4-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of amino acid derivatives with biological systems.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-4-(pyridin-4-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to amino acid metabolism and neurotransmission.
相似化合物的比较
Similar Compounds
2-Amino-4-(pyridin-3-yl)butanamide: Similar structure but with the pyridinyl group at the third position.
2-Amino-4-(pyridin-2-yl)butanamide: Similar structure but with the pyridinyl group at the second position.
2-Amino-4-(pyrimidin-4-yl)butanamide: Similar structure but with a pyrimidinyl group instead of a pyridinyl group.
Uniqueness
2-Amino-4-(pyridin-4-yl)butanamide is unique due to its specific positioning of the pyridinyl group, which may confer distinct chemical and biological properties compared to its analogs. This unique structure can result in different reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C9H13N3O |
|---|---|
分子量 |
179.22 g/mol |
IUPAC 名称 |
2-amino-4-pyridin-4-ylbutanamide |
InChI |
InChI=1S/C9H13N3O/c10-8(9(11)13)2-1-7-3-5-12-6-4-7/h3-6,8H,1-2,10H2,(H2,11,13) |
InChI 键 |
QVDFPULQNPLKDH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1CCC(C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



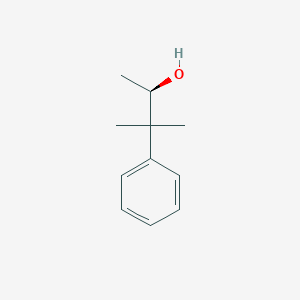
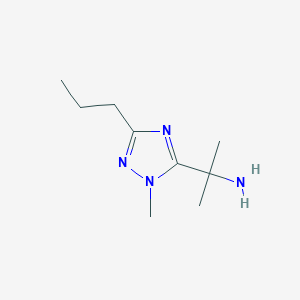
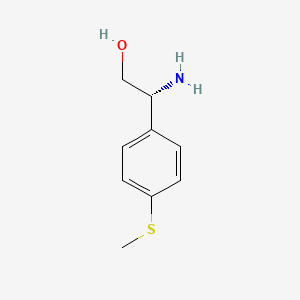
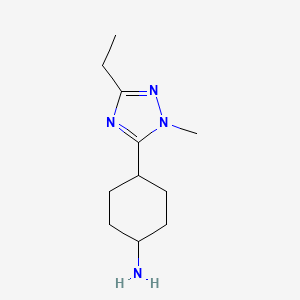
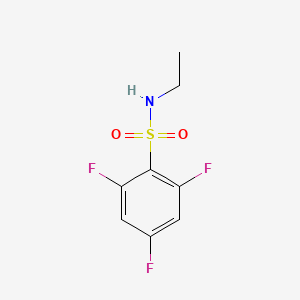
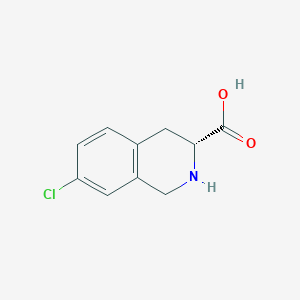
![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)
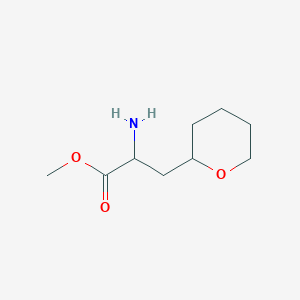
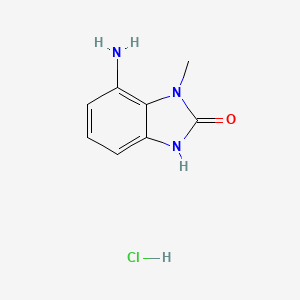
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)
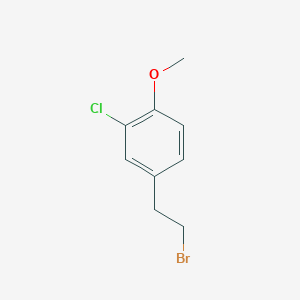
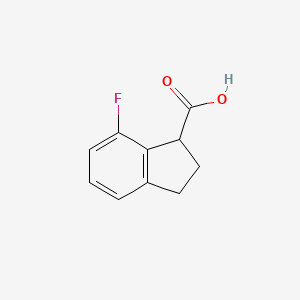
![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)
